molecular formula C20H15BrN2O2 B11116663 6-bromo-2-[4-(dimethylamino)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione

6-bromo-2-[4-(dimethylamino)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11116663
M. Wt: 395.2 g/mol
InChI Key: PLPYHVJHCZVSOE-UHFFFAOYSA-N
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Description

6-bromo-2-[4-(dimethylamino)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound with a unique structure that includes a bromine atom, a dimethylamino group, and a benzoisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-[4-(dimethylamino)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This might include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-[4-(dimethylamino)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing groups, while substitution could result in a derivative with a different substituent in place of the bromine atom .

Scientific Research Applications

6-bromo-2-[4-(dimethylamino)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-bromo-2-[4-(dimethylamino)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-bromo-2-[4-(dimethylamino)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H15BrN2O2

Molecular Weight

395.2 g/mol

IUPAC Name

6-bromo-2-[4-(dimethylamino)phenyl]benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C20H15BrN2O2/c1-22(2)12-6-8-13(9-7-12)23-19(24)15-5-3-4-14-17(21)11-10-16(18(14)15)20(23)25/h3-11H,1-2H3

InChI Key

PLPYHVJHCZVSOE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O

Origin of Product

United States

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